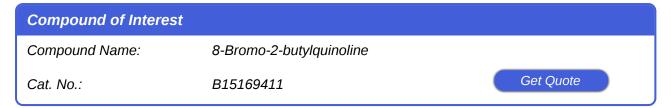


Application Notes and Protocols for 8-Bromo-2butylquinoline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-butylquinoline is a valuable chemical intermediate in the synthesis of a wide range of functionalized quinoline derivatives. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 8-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[4] This document provides detailed application notes and experimental protocols for the utilization of **8-Bromo-2-butylquinoline** in synthetic organic chemistry, with a focus on its application in drug discovery and development.

Key Applications

The primary utility of **8-Bromo-2-butylquinoline** lies in its role as a building block for the synthesis of novel compounds with potential therapeutic applications. The bromo-substituent at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for the derivatization of the quinoline core.

Potential Therapeutic Areas for Derivatives:



- Oncology: Quinoline derivatives have been extensively investigated as anticancer agents.[2]
- Infectious Diseases: The quinoline ring is a key component of several antimalarial and antibacterial drugs.[1][6]
- Neurodegenerative Diseases: Certain quinoline-based compounds have shown potential in the treatment of Alzheimer's and Parkinson's diseases.
- Inflammation and Pain: The scaffold has been explored for the development of novel antiinflammatory and analgesic agents.[1]

Data Presentation

While specific quantitative data for reactions involving **8-Bromo-2-butylquinoline** is not readily available in the public domain, the following table provides representative data from Suzuki-Miyaura cross-coupling reactions of analogous 8-bromoquinoline derivatives with various boronic acids. These examples serve to illustrate the expected reactivity and potential yields.

Entry	Aryl/Alkenyl Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	8-Phenyl-2- butylquinoline	85-95
2	4- Methoxyphenylboronic acid	8-(4- Methoxyphenyl)-2- butylquinoline	80-90
3	3-Pyridinylboronic acid	8-(3-Pyridinyl)-2- butylquinoline	75-85
4	(E)-2- Phenylvinylboronic acid	8-((E)-2- Phenylvinyl)-2- butylquinoline	70-80

Experimental Protocols



The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction using **8-Bromo-2-butylquinoline** as the starting material. These protocols are based on established procedures for similar substrates and may require optimization for specific target molecules.[7] [8]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

- 8-Bromo-2-butylquinoline
- Aryl or alkenylboronic acid (1.1 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
- Inert gas (Nitrogen or Argon)

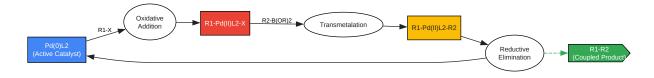
Procedure:

- To a flame-dried Schlenk flask, add **8-Bromo-2-butylquinoline** (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst (0.03 mmol) to the flask.
- Add the degassed solvent system (e.g., 5 mL of Toluene and 0.5 mL of water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.



- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations Diagram 1: Suzuki-Miyaura Catalytic Cycle

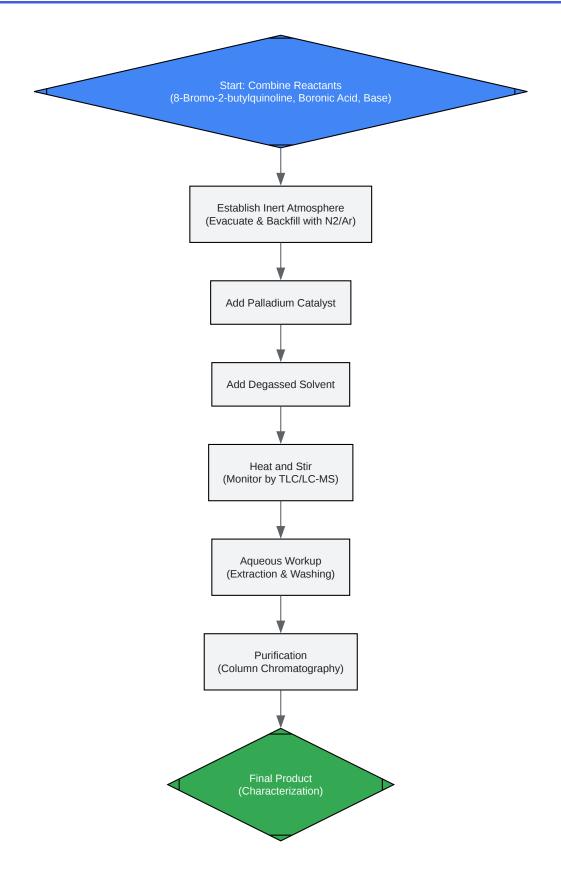


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Synthesis



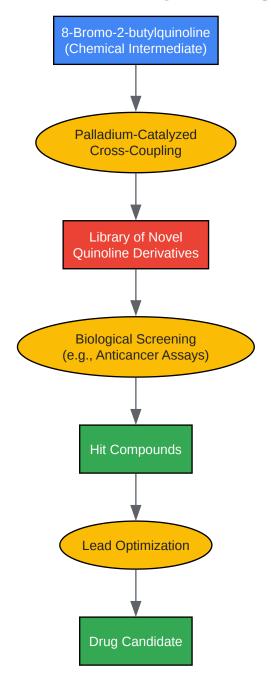


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Caption: General experimental workflow for Suzuki-Miyaura coupling.



Diagram 3: Logical Relationship in Drug Discovery



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Caption: Role of **8-Bromo-2-butylquinoline** in a drug discovery pipeline.

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